2-chloro-4-cyclohexylaniline
Description
Structure
3D Structure
Properties
CAS No. |
860585-79-1 |
|---|---|
Molecular Formula |
C12H16ClN |
Molecular Weight |
209.71 g/mol |
IUPAC Name |
2-chloro-4-cyclohexylaniline |
InChI |
InChI=1S/C12H16ClN/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h6-9H,1-5,14H2 |
InChI Key |
IKCSQPICSCUVTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2)N)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 4 Cyclohexylaniline and Its Analogues
Established and Emerging Approaches to the Formation of C-N and C-C Bonds
The construction of the 2-chloro-4-cyclohexylaniline scaffold relies on key chemical transformations, including amination, halogenation, cross-coupling reactions, and reductive amination. Each of these approaches offers distinct advantages and challenges in terms of regioselectivity, substrate scope, and reaction conditions.
Regioselective Amination Reactions of Chlorinated Cyclohexylbenzenes
The introduction of an amino group at a specific position on the chlorinated cyclohexylbenzene (B7769038) ring is a critical step. Direct amination of chlorinated aromatic compounds can be challenging due to the deactivating nature of the chlorine substituent. However, methods utilizing strong aminating agents or catalytic systems can achieve regioselective amination. The precise control of reaction conditions is crucial to favor the desired isomer and minimize the formation of byproducts.
Selective Halogenation Strategies for Cyclohexylanilines
An alternative approach involves the selective halogenation of cyclohexylaniline. The directing effect of the amino group generally favors halogenation at the ortho and para positions. To achieve chlorination specifically at the 2-position, protecting the amino group may be necessary to modulate its directing influence and prevent over-halogenation. The choice of chlorinating agent and reaction conditions plays a pivotal role in controlling the regioselectivity of this transformation. Radical halogenation, for instance, exhibits a degree of selectivity, with bromination being more selective than chlorination for tertiary carbons over primary or secondary ones. youtube.com
Palladium-Catalyzed Cross-Coupling Methodologies for Aryl Amine Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile tool for the formation of C-N bonds. nih.gov This methodology allows for the coupling of an amine with an aryl halide or triflate. In the context of this compound synthesis, this could involve the coupling of a protected or unprotected aniline (B41778) with a suitably substituted cyclohexyl-chlorobenzene derivative. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and functional group tolerance. acs.orgyoutube.com These reactions have become indispensable in modern organic synthesis due to their broad applicability. rsc.org
Recent advancements have focused on developing highly efficient catalytic systems, including those that operate at very low catalyst loadings (ppm levels), which is particularly important from an economic and environmental perspective. youtube.com The versatility of palladium catalysis also extends to C-C bond formation, which can be employed to construct the cyclohexylbenzene backbone prior to amination. nih.gov
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | aq. IPA | Reflux | ~70 |
| Pd black | - | K₂CO₃ | MeOH | RT | 88 |
| PdCl₂(o-tolyl₃P)₂ | - | - | - | - | - |
This table presents examples of palladium-catalyzed cross-coupling reaction conditions. Specific conditions for the synthesis of this compound may vary.
Reductive Amination Pathways Utilizing Cyclohexanone (B45756) Derivatives
Reductive amination is a widely used and effective method for synthesizing secondary and tertiary amines from carbonyl compounds and amines. thieme-connect.com This pathway offers a convergent approach to this compound, starting from a cyclohexanone derivative and a chloroaniline. The reaction typically proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ.
Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and its derivatives being common choices. thieme-connect.com The efficiency of the reaction can be influenced by the nature of the amine, with electron-deficient anilines sometimes requiring specific catalytic systems or reaction conditions to achieve good yields. thieme-connect.com The development of one-pot procedures, where the initial condensation and subsequent reduction occur in the same reaction vessel, enhances the practicality of this method. researchgate.net Furthermore, the use of heterogeneous catalysts can simplify product purification and catalyst recycling. nih.gov
| Method | Reducing Agent | Solvent | Temperature (°C) | Time | Yield (%) |
| A | BH₃·THF | CH₂Cl₂–AcOH | 0-20 | 3 h | 80 |
| B | BH₃·THF | DMF | 0 | 15 min | 97 |
| C | NaBH₄ | DMF | 0 | 15 min | 99 |
This table compares different reductive amination methods for the reaction of an amine with cyclohexanone. thieme-connect.com
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of industrial chemicals to minimize environmental impact and enhance sustainability. This includes the use of less hazardous reagents, the development of catalytic processes, and the reduction of waste. nih.gov
Development of Solvent-Free Reaction Systems and Conditions
A key focus in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a significant advantage in this regard. cmu.edu These reactions can be carried out by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst. This approach can lead to higher yields, shorter reaction times, and simplified work-up procedures. The development of solvent-free methods for the synthesis of this compound and its intermediates is an active area of research, aiming to create more environmentally benign manufacturing processes. researchgate.netcmu.edu
Utilization of Sustainable and Recyclable Catalytic Systems
The synthesis of substituted anilines, including this compound, is increasingly benefiting from the development of sustainable and recyclable catalytic systems designed to minimize environmental impact and reduce costs. These systems often replace traditional stoichiometric reagents, which are notorious for generating significant waste.
One promising area is the use of biocatalysis. Nitroreductase (NR) enzymes, for instance, offer a green alternative for the reduction of nitroaromatic precursors. nih.govacs.org These enzymes can operate in aqueous media at ambient temperature and pressure, providing high chemoselectivity. This is particularly advantageous when dealing with substrates containing sensitive functional groups like halogens, which can be labile under conventional catalytic hydrogenation conditions. nih.govyoutube.com To enhance recyclability and stability, these enzymes can be immobilized on solid supports, such as amino-functionalized resins or polyamide microparticles. nih.govmdpi.com The combination of an immobilized nitroreductase (e.g., NR-55) with a glucose dehydrogenase for cofactor recycling (NADPH) in a continuous packed-bed reactor demonstrates a sustainable approach to producing anilines. nih.govacs.org
Heterogeneous catalysis using magnetically separable catalysts is another significant advancement. For example, a copper-based metal-organic framework supported on iron oxide nanoparticles (Cu-BTC@Fe₃O₄) has been shown to be effective in certain C-N bond-forming reactions. researchgate.net The key advantage of such catalysts is their straightforward recovery from the reaction mixture using an external magnet, allowing for multiple reuse cycles without a significant drop in catalytic activity. researchgate.net Similarly, nickel nanowires have been explored as effective and reusable catalysts for the reduction of nitroarenes. researchgate.net The reusability of catalysts, such as Pd/C in certain aniline syntheses, is a critical factor for practical industrial applications. organic-chemistry.org
The following table summarizes various sustainable catalytic systems applicable to the synthesis of aniline derivatives.
| Catalyst System | Reaction Type | Key Advantages | Recyclability | Reference(s) |
| Nitroreductase (NR-55) | Nitro group reduction | Mild conditions, high chemoselectivity, aqueous media | High (when immobilized) | nih.govacs.org |
| Cu-BTC@Fe₃O₄ | C-N coupling | Magnetic separation, good to excellent yields | Reusable for 6+ cycles | researchgate.net |
| Nickel Nanowires (NiNWs) | Nitro group reduction | High efficiency, tunable nanostructure | Recyclable | researchgate.net |
| Pd/C-Ethylene | Dehydrogenation of cyclohexanones | Safer alternative to H₂ gas, reusable catalyst | Recyclable | organic-chemistry.org |
| Immobilized GOx/HRP | Aniline Polymerization | Eco-friendly, avoids harsh oxidants | High (when immobilized) | mdpi.com |
Atom Economy and E-Factor Considerations in Synthetic Routes
Green chemistry principles are pivotal in modern synthetic design, with atom economy and the Environmental Factor (E-Factor) being key metrics for evaluating process efficiency and environmental impact. primescholars.comjocpr.com
Atom Economy , developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. primescholars.com % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
E-Factor provides a broader measure of waste generation, defined as the total mass of waste produced per mass of product. E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
Traditional routes to anilines often exhibit poor atom economy. For instance, the reduction of a nitroaromatic precursor using stoichiometric iron in acidic media generates large quantities of iron oxide sludge, leading to a very high E-Factor and low atom economy. youtube.comrsc.org In contrast, catalytic hydrogenation, where the nitro group is reduced with H₂ gas over a catalyst (like Pd/C, Pt, or Ni), is theoretically 100% atom-economical as all the hydrogen atoms are incorporated into the product (aniline and water). jocpr.comrsc.org
Let's consider two hypothetical final steps for the synthesis of this compound:
Route A (Stoichiometric Reduction): Reduction of 1-chloro-2-nitro-4-cyclohexylbenzene with tin (Sn) in HCl. youtube.com This reaction generates tin salts as byproducts, resulting in poor atom economy.
Route B (Catalytic Hydrogenation): Reduction of 1-chloro-2-nitro-4-cyclohexylbenzene with H₂ over a Pd/C catalyst. This is a highly atom-economical addition reaction. rsc.orgrsc.org
The table below provides a conceptual comparison.
| Synthetic Route Feature | Route A: Stoichiometric Tin Reduction | Route B: Catalytic Hydrogenation |
| Reaction Type | Redox (Stoichiometric) | Addition (Catalytic) |
| Byproducts | Tin salts (e.g., SnCl₄) | Water |
| Atom Economy | Poor rsc.org | Excellent (approaching 100%) jocpr.comrsc.org |
| E-Factor | High | Low |
| Green Chemistry Alignment | Low | High |
Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions. primescholars.comrsc.org Therefore, designing a synthetic pathway for this compound that maximizes catalytic addition steps, such as the catalytic hydrogenation of a nitro group or the dehydrogenation of a cyclohexanone precursor, is crucial for minimizing waste and aligning with green chemistry standards. organic-chemistry.orgnih.gov
Stereochemical Control and Regioselectivity in the Preparation of this compound
Achieving the precise arrangement of substituents on the aniline ring is a fundamental challenge in the synthesis of this compound. This involves controlling both the stereochemistry of the cyclohexyl group and the regiochemistry of the chloro and amino groups on the aromatic ring.
Strategies for Diastereoselective Synthesis of Cyclohexyl-Substituted Anilines
The synthesis of highly substituted cyclohexyl systems often presents stereochemical challenges. While direct diastereoselective synthesis of this compound is not extensively documented, strategies can be inferred from the synthesis of related functionalized cyclohexanes. beilstein-journals.orgnih.gov A key strategy involves a cascade or domino reaction to construct the substituted cyclohexane (B81311) ring with high diastereoselectivity. beilstein-journals.orgresearchgate.net
For example, a highly functionalized cyclohexanone can be synthesized via a cascade inter-intramolecular double Michael addition. beilstein-journals.orgnih.gov The stereochemistry of the resulting cyclohexanone, which can be controlled with high precision, could then be carried through to the final aniline product. The conversion of a stereochemically defined cyclohexanone to the corresponding cyclohexylaniline could be achieved through reductive amination followed by aromatization, or by direct conversion using systems like Pd/C-ethylene in the presence of an ammonia (B1221849) source. organic-chemistry.org This approach transfers the stereochemical information from the alicyclic precursor to the final aromatic product.
Regioselective Chlorination and Cyclohexyl Substitution Patterns
The final substitution pattern of this compound is governed by the principles of electrophilic aromatic substitution. The directing effects of the substituents on the benzene (B151609) ring are paramount.
The amino group (-NH₂) is a powerful activating group and is strongly ortho-, para-directing. byjus.com The cyclohexyl group is a weakly activating alkyl group, also directing ortho- and para-.
Two primary retrosynthetic pathways can be envisioned:
Chlorination of 4-cyclohexylaniline (B1222870): Starting with 4-cyclohexylaniline, the introduction of chlorine via electrophilic chlorination would be directed by both the amino and cyclohexyl groups. The -NH₂ group is the dominant directing group. Therefore, the incoming electrophile (Cl⁺) will be directed to the positions ortho to the amine. This would yield this compound as the major product. To prevent over-chlorination (e.g., formation of 2,6-dichloro-4-cyclohexylaniline) and to moderate the high reactivity of the aniline, the amino group is often first protected as an acetanilide (B955). The acetyl group is less activating, allowing for more controlled monochlorination.
Cyclohexylation of 2-chloroaniline (B154045): This route is generally less feasible. A Friedel-Crafts alkylation of 2-chloroaniline with cyclohexene (B86901) or cyclohexanol (B46403) would likely be complicated. The amino group can react with the Lewis acid catalyst, deactivating the ring. Furthermore, the chloro group is a deactivating, ortho-, para-directing group. This would lead to a mixture of products with substitution at the para- and ortho- positions relative to the chlorine, making it difficult to achieve the desired 4-cyclohexyl substitution pattern selectively.
Therefore, the most logical and regiochemically controlled route involves the late-stage chlorination of a 4-substituted aniline precursor. gavinpublishers.com
Scale-Up Considerations and Process Optimization for Academic and Industrial Applications
Transitioning the synthesis of this compound from a laboratory setting to an industrial scale requires careful consideration of process optimization, safety, and economics.
Catalyst Selection and Management: For industrial applications, the catalyst must be robust, highly active, and either inexpensive enough to be used once or easily recyclable. Heterogeneous catalysts are generally preferred for scale-up due to their ease of separation from the product stream via simple filtration, which reduces process costs and waste. google.com The use of continuous flow reactors with packed beds of immobilized catalysts (such as enzymes or metal complexes) represents a state-of-the-art approach. nih.govacs.org This technology allows for better control over reaction parameters, improved safety, and simplified downstream processing. The ability to reuse a catalyst for multiple cycles, as demonstrated with some Pd/C and magnetic catalysts, is a significant economic driver. researchgate.netorganic-chemistry.org
Process Parameters: Optimization of reaction conditions is critical. This includes temperature, pressure, solvent choice, and reactant concentrations. For exothermic reactions, such as certain hydrogenations or nitrations, efficient heat management is crucial on a large scale to prevent runaway reactions. researchgate.net The move towards greener solvents or even solvent-free conditions is a major goal in industrial process optimization.
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Cyclohexylaniline
Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety
The amino group is a powerful activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. In 2-chloro-4-cyclohexylaniline, the para position is blocked by the cyclohexyl group, and one ortho position is occupied by the chloro substituent. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho and meta to the amino group that are not sterically hindered.
While specific studies on the halogenation and nitration of this compound are not extensively documented in publicly available literature, the outcomes can be predicted based on the known reactivity of substituted anilines.
Halogenation: The high activation of the aniline ring often leads to polyhalogenation. To achieve monosubstitution, milder reaction conditions are typically necessary. The directing effects of the substituents would favor bromination or chlorination at the positions ortho to the amino group.
Nitration: Direct nitration of anilines with strong acids can be problematic due to the oxidation of the amino group and the formation of the anilinium ion, which is deactivating. A common strategy to circumvent this is to first acylate the amino group, which moderates its activating effect and protects it from oxidation. The resulting acetanilide (B955) can then be nitrated and the acetyl group subsequently removed by hydrolysis.
Hypothetical data based on expected reactivity:
Table 1: Predicted Products of Electrophilic Aromatic Substitution| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Bromination | Br₂/CH₃COOH | 2-bromo-6-chloro-4-cyclohexylaniline |
Friedel-Crafts reactions are generally not successful with anilines. libretexts.org The Lewis acid catalyst (e.g., AlCl₃) required for these reactions forms a complex with the basic amino group. libretexts.org This deactivates the ring towards electrophilic attack. libretexts.org
Friedel-Crafts Acylation: This reaction is not feasible for this compound due to the aforementioned catalyst complexation.
Friedel-Crafts Alkylation: Similar to acylation, alkylation is also problematic. Furthermore, the activating nature of the amino group could lead to over-alkylation if the reaction were to proceed. libretexts.org
Nucleophilic Substitution Reactions Involving the Chloro Moiety
The chloro group on the aromatic ring of this compound is generally unreactive towards nucleophilic substitution under standard conditions. However, its reactivity can be enhanced under specific conditions or through the formation of organometallic intermediates.
The direct displacement of the chlorine atom by nucleophiles (e.g., hydroxides, alkoxides, cyanides) requires harsh conditions of high temperature and pressure. The presence of the electron-donating amino and cyclohexyl groups further deactivates the ring towards nucleophilic attack, making such substitutions challenging.
The formation of Grignard reagents from aryl chlorides is possible but often requires activated magnesium (e.g., Rieke magnesium). The presence of the acidic amine proton would interfere with the formation of a Grignard reagent, necessitating protection of the amino group prior to the reaction.
Directed ortho-metalation (DoM) via lithiation could be a viable strategy. The amino group can direct a strong base like n-butyllithium to deprotonate the ortho position. However, in this compound, the chloro substituent already occupies one ortho position, and the other is sterically hindered by the cyclohexyl group, potentially making this approach less effective.
Reactivity of the Amine Functionality
The amino group of this compound exhibits typical reactivity for a primary arylamine.
Acylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group during other synthetic transformations.
Alkylation: The amine can be alkylated by alkyl halides, though polyalkylation is a common side reaction. mnstate.edu
Diazotization: The primary amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. Diazonium salts are versatile intermediates that can be converted to a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen).
Formation of Schiff Bases: The amine can condense with aldehydes and ketones to form imines, also known as Schiff bases. mnstate.edu
Illustrative data on amine reactivity:
Table 2: Representative Reactions of the Amine Group| Reaction Type | Reagent | Product Type |
|---|---|---|
| Acylation | Acetyl chloride | N-(2-chloro-4-cyclohexylphenyl)acetamide |
| Diazotization | NaNO₂, HCl (0-5 °C) | 2-chloro-4-cyclohexylbenzenediazonium chloride |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-bromo-6-chloro-4-cyclohexylaniline |
| 2-chloro-4-cyclohexyl-6-nitroaniline |
| N-(2-chloro-4-cyclohexylphenyl)acetamide |
| 2-chloro-4-cyclohexylbenzenediazonium chloride |
| N-(2-chloro-4-cyclohexylphenyl)-1-phenylmethanimine |
| 4-cyclohexylaniline (B1222870) |
| 2-chloro-4-nitroaniline (B86195) |
| Acetic anhydride (B1165640) |
| Nitric acid |
| Sulfuric acid |
| Bromine |
| Acetic acid |
| Aluminum chloride |
| n-butyllithium |
| Acetyl chloride |
| Sodium nitrite (B80452) |
| Hydrochloric acid |
Acylation and Sulfonylation Reactions
The primary amino group of this compound is a key reaction center, readily undergoing acylation and sulfonylation. These reactions are fundamental for the synthesis of amides and sulfonamides, respectively, which are classes of compounds with significant applications.
Acylation: The reaction with acylating agents, such as acyl chlorides or anhydrides, proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This process is often carried out in the presence of a base, like pyridine, to neutralize the liberated acid (e.g., HCl) and drive the reaction to completion. A common example is acetylation with acetic anhydride, which converts the highly activating amino group into a moderately activating acetamido group. This "protection" strategy is crucial in multi-step syntheses as it prevents over-reaction and allows for more controlled subsequent electrophilic aromatic substitutions. pearson.comlibretexts.org
Sulfonylation: The synthesis of sulfonamides from this compound is typically achieved by reacting it with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base. researchgate.netcbijournal.com This reaction, known as the Hinsberg test, is a reliable method for forming the S-N bond. The mechanism is analogous to acylation, with the amino group acting as the nucleophile.
Alternative methods for sulfonamide synthesis are continuously being developed to avoid the use of unstable sulfonyl chlorides. ucl.ac.ukorganic-chemistry.org One such approach involves the diazotization of the aniline, followed by treatment with sulfur dioxide and a copper catalyst to form the sulfonyl chloride in situ, which then reacts with an amine. researchgate.net Another innovative method is the electrochemical oxidation of a chloroaniline in the presence of an arylsulfinic acid. nih.gov In this process, the electrochemically generated cation of the aniline reacts with the sulfinic acid nucleophile to form the sulfonamide. For instance, the electrochemical oxidation of 4-chloroaniline (B138754) in the presence of benzenesulfinic acid yields 4-chloro-2-(phenylsulfonyl)aniline, demonstrating that sulfonylation can occur on the aromatic ring as well. nih.gov
Table 1: Representative Sulfonylation Reaction Conditions This table is based on general methods for aniline sulfonylation and may be adapted for this compound.
| Method | Reagents | Typical Conditions | Product Type |
|---|---|---|---|
| Classical Method | Ar-SO₂Cl, Pyridine | 0-25 °C, DCM or other inert solvent | N-Sulfonamide |
| From Thiol (One-Pot) | 1. NCS, t-BuCl, H₂O in MeCN 2. Amine | Room Temperature | N-Sulfonamide |
| Electrochemical | Arylsulfinic Acid, Glassy Carbon Electrode | Water/Acetonitrile (B52724) Mixture | C-Sulfonamide & N-Sulfonamide |
Diazo Coupling Reactions and Derivatives
The amino group on this compound allows it to undergo diazotization, a process that converts it into a highly versatile diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. researchgate.net
The resulting 2-chloro-4-cyclohexylbenzenediazonium salt is a weak electrophile. It can participate in electrophilic aromatic substitution reactions with highly activated aromatic compounds, such as phenols and other anilines. This transformation is known as a diazo coupling reaction. slideshare.net The coupling generally occurs at the para position of the activated ring, yielding brightly colored azo compounds, which are widely used as dyes. libretexts.org The mechanism involves the attack of the activated aromatic ring (the nucleophile) on the terminal nitrogen of the diazonium ion. researchgate.net
When coupling with a primary aniline, the reaction can be complex. Kinetic studies have shown that attack at the nitrogen atom of the aniline to form a triazene (B1217601) is often faster (kinetic product) than attack at the carbon atom of the ring (thermodynamic product). stackexchange.com However, the N-coupling is reversible, and under thermodynamic control (e.g., in the absence of a base), the more stable C-coupled azo compound is the final product. stackexchange.com The substitution pattern of the aniline can influence the reaction rate and success of the diazotization. acs.org
Condensation Reactions with Carbonyl Compounds
This compound can react with carbonyl compounds, specifically aldehydes and ketones, in what is known as a condensation reaction. The reaction involves the nucleophilic attack of the primary amino group on the electrophilic carbonyl carbon. This addition is followed by the elimination of a water molecule, leading to the formation of a C=N double bond. The resulting product is an imine, commonly referred to as a Schiff base.
The reaction is typically catalyzed by either an acid or a base and is reversible. To drive the reaction towards the product side, water is often removed from the reaction mixture as it is formed, for example, by azeotropic distillation using a Dean-Stark apparatus. The general mechanism under acidic conditions involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the lone pair of the amino group. libretexts.org
These condensation reactions are fundamental in organic synthesis for creating carbon-nitrogen double bonds and serve as a pathway to more complex heterocyclic structures.
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction of this compound can target either the amino group or the aromatic system, leading to a variety of products depending on the reagents and conditions employed.
Electrochemical Oxidation Studies
The electrochemical oxidation of aniline and its derivatives has been a subject of significant research, often in the context of forming conductive polymers like polyaniline. The oxidation of chloroanilines typically proceeds via a one-electron transfer at the anode surface to form a radical cation. nih.govmdpi.com This highly reactive intermediate can then undergo several subsequent reactions.
Studies on 4-chloroaniline (a close analogue) using techniques like online electrochemistry-electrospray ionization mass spectrometry (EC/ESI-MS) have elucidated these pathways. nih.gov The initial radical cation can deprotonate and then dimerize. This can lead to the formation of various dimeric species, including oxidized dimers (e.g., 4-[(4-chlorophenyl)imino]-2,5-cyclohexadien-1-imine) and, unexpectedly, reduced dimers (e.g., 4-amino-4'-chlorodiphenylamine). nih.gov The formation of the reduced dimer has been attributed to a comproportionation reaction between the starting aniline and the oxidized dimer. nih.gov The reaction pathway and product distribution are highly dependent on the pH of the medium. nih.govnih.gov In the absence of other nucleophiles, hydrolysis of intermediates can lead to products like p-quinoneimine. nih.gov
Table 2: Key Intermediates and Products in the Electrochemical Oxidation of Chloroanilines Based on studies of 4-chloroaniline. nih.govnih.gov
| Species Type | Example Compound Name | Formation Pathway |
|---|---|---|
| Initial Intermediate | Radical Cation | One-electron oxidation at anode |
| Dimer Intermediate | (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium | Disproportionation of radical cation |
| Oxidized Dimer | 4-[(4-chlorophenyl)imino]-2,5-cyclohexadien-1-imine | Dimerization and oxidation |
| Reduced Dimer | 4-amino-4'-chlorodiphenylamine | Comproportionation reaction |
| Hydrolysis Product | p-Quinoneimine | Reaction of intermediate with water |
Selective Reduction of Aromatic Systems
While the reduction of a nitro group to an aniline is common, the reduction of the aromatic ring of an aniline itself is a more challenging transformation known as hydrogenation. This reaction converts the aromatic ring into a cyclohexane (B81311) ring, requiring a catalyst and a source of hydrogen.
The catalytic hydrogenation of aromatic rings is a key industrial process. jst.go.jp For anilines, the electron-donating nature of the amino group makes the ring electron-rich and can sometimes render it less reactive towards hydrogenation compared to unsubstituted or electron-poor aromatics. The reaction typically requires forcing conditions (high pressure and temperature) and active catalysts, such as rhodium, ruthenium, platinum, or palladium, often supported on carbon or other materials. rsc.orgyoutube.com
Recent advances have focused on developing more efficient cooperative catalyst systems, such as rhodium-platinum (Rh-Pt) nanoparticles combined with a Lewis acid, which can hydrogenate even difficult, electron-rich aromatic compounds under milder conditions (e.g., 1 atm H₂, <50 °C). jst.go.jp A potential side reaction during the hydrogenation of chloroanilines is hydrodechlorination, where the chlorine atom is replaced by a hydrogen atom. researchgate.net The choice of catalyst and reaction conditions is therefore critical to achieve selective hydrogenation of the aromatic ring while preserving the chloro and amino functionalities.
Reaction Kinetics and Thermodynamics of this compound Transformations
Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions, maximizing yields, and understanding mechanistic pathways. While specific data for this exact molecule is limited, extensive studies on aniline and its derivatives provide a strong basis for prediction.
Reaction Kinetics: The rates of the reactions discussed are influenced by factors such as temperature, concentration, solvent, and catalysts.
Oxidation: The kinetics of aniline oxidation have been studied using various oxidants. These reactions often follow pseudo-first-order kinetics with respect to the oxidant when the aniline is in large excess. orientjchem.org
Diazo Coupling: These are typically fast reactions. Kinetic models have been developed that account for the formation of the diazonium salt and its subsequent coupling, as well as potential decomposition side reactions. acs.org The reaction is first-order with respect to the diazo compound, and the rate is influenced by the acidity of the medium and the electronic nature of the substituents. rsc.orgtandfonline.com
Thermodynamics: Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of activation provide insight into the spontaneity and energy profile of a reaction.
Oxidation: Studies on the oxidation of substituted anilines have determined these parameters. For example, the oxidative coupling of aniline with promethazine (B1679618) was found to be an endothermic (positive ΔH) and non-spontaneous (positive ΔG) process, with a negative entropy of activation (ΔS*), indicating a more ordered transition state. researchgate.net
Condensation: The condensation of aniline to form diphenylamine (B1679370) is an exothermic reaction, indicating that high temperatures are thermodynamically unfavorable. researchgate.net
General Data: Thermodynamic data for aniline itself, such as its standard enthalpy of formation (ΔfH°liquid = 31 kJ/mol) and enthalpy of vaporization (ΔvapH° = 55.83 kJ/mol at 25 °C), serve as a valuable reference. wikipedia.org Adsorption processes, which share principles with reaction mechanisms, have also been thermodynamically characterized, often showing exothermic and spontaneous behavior. kau.edu.sanih.gov
Table 3: Illustrative Thermodynamic Parameters for Aniline Reactions These values are for related aniline systems and indicate the type of data obtained from such studies. researchgate.net
| Parameter | Symbol | Example Value (Oxidative Coupling) | Indication |
|---|---|---|---|
| Enthalpy of Activation | ΔH | +6.826 kJ/mol | Endothermic process (energy barrier) |
| Entropy of Activation | ΔS | -0.2447 kJ/mol·K | More ordered transition state |
| Gibbs Free Energy of Activation | ΔG* | +79.7797 kJ/mol | Non-spontaneous activation process |
Determination of Activation Energies and Reaction Rates
While specific activation energies (Ea) and rate constants (k) for reactions involving this compound are not documented in comprehensive studies, inferences can be drawn from related compounds. For instance, studies on the N-acetylation of various substituted anilines demonstrate that electron-withdrawing groups, such as a chloro group, generally decrease the rate of reaction compared to unsubstituted aniline. The steric hindrance from the ortho-chloro group in this compound would likely further reduce the reaction rate compared to its isomer, 4-chloroaniline.
To illustrate the expected relative reactivity, a hypothetical data table is presented below, based on established chemical principles. It is crucial to note that these are estimated values and require experimental validation.
Hypothetical Reaction Rate Data for N-Acetylation of Anilines with Acetic Anhydride
| Compound | Relative Rate Constant (k_rel) | Estimated Activation Energy (Ea) (kJ/mol) |
| Aniline | 1.00 | 45 |
| 4-Chloroaniline | 0.35 | 50 |
| This compound | 0.20 | 55 |
The table suggests that this compound would have the slowest reaction rate and the highest activation energy in this series due to the combined electron-withdrawing effect of the chlorine and the steric hindrance from both the ortho-chloro and para-cyclohexyl groups.
Equilibrium Studies of Reversible Reactions
Equilibrium studies of reversible reactions involving this compound are also not extensively reported. A common reversible reaction for anilines is the formation of anilinium salts upon treatment with an acid. The position of this equilibrium is described by the acid dissociation constant (pKa) of the conjugate acid, the anilinium ion.
The basicity of the amino group in this compound is influenced by the electronic effects of the ring substituents. The electron-donating cyclohexyl group at the para position would be expected to increase the electron density on the nitrogen atom, thereby increasing its basicity. Conversely, the electron-withdrawing chloro group at the ortho position would decrease the basicity. The net effect would be a pKa value that is likely lower than that of 4-cyclohexylaniline but potentially higher than that of 2-chloroaniline (B154045).
A comparative table of experimental pKa values for related anilines can provide an estimate for this compound.
Experimental pKa Values of Substituted Anilinium Ions
| Compound | pKa of Conjugate Acid |
| Aniline | 4.63 |
| 4-Cyclohexylaniline | 5.10 |
| 2-Chloroaniline | 2.65 |
| This compound | ~3.5 - 4.0 (Estimated) |
This estimation suggests that the equilibrium for the protonation of this compound lies further to the left (favoring the free amine) compared to aniline and 4-cyclohexylaniline, indicating it is a weaker base.
Further research, including detailed kinetic and thermodynamic studies, is necessary to provide precise, experimentally-derived data for the activation energies, reaction rates, and equilibrium constants for reactions involving this compound. Such studies would be invaluable for the optimization of synthetic routes and for a deeper understanding of its chemical behavior.
Advanced Spectroscopic and Analytical Methodologies for the Characterization of 2 Chloro 4 Cyclohexylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of 2-chloro-4-cyclohexylaniline. By probing the magnetic environments of atomic nuclei, NMR offers detailed insights into the molecular framework.
Proton (¹H) NMR and Carbon (¹³C) NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural analysis of this compound. The chemical shifts in these spectra are highly sensitive to the electronic environment of each nucleus.
In the ¹H NMR spectrum, protons on the aromatic ring are typically observed in the downfield region (δ 6.5-7.5 ppm) due to the deshielding effect of the ring current. The specific positions of these signals are influenced by the electron-donating amino group and the electron-withdrawing chloro group. For instance, in similar chloroanilines, aromatic protons have been observed at chemical shifts around 7.22 ppm, 7.03 ppm, 6.72 ppm, and 6.67 ppm. chemicalbook.comrsc.org The protons of the cyclohexyl group resonate in the upfield region, generally between δ 1.0 and 2.5 ppm.
The ¹³C NMR spectrum provides complementary information regarding the carbon skeleton. Aromatic carbons typically resonate between δ 115 and 150 ppm. The carbon attached to the nitrogen (C-NH₂) and the carbon bonded to the chlorine (C-Cl) will have distinct chemical shifts influenced by the electronegativity and resonance effects of these substituents. The aliphatic carbons of the cyclohexyl ring will appear at higher field, in the δ 25-45 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 7.5 | - |
| Cyclohexyl Protons | 1.0 - 2.5 | - |
| Aromatic Carbons | 115 - 150 | - |
| Cyclohexyl Carbons | 25 - 45 | - |
Note: These are general predicted ranges and can vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation
To definitively assign signals and map the intricate connections within the molecule, two-dimensional (2D) NMR experiments are indispensable.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, COSY would show correlations between adjacent protons on the aromatic ring and within the cyclohexyl ring, helping to trace the connectivity of the spin systems. youtube.com
Heteronuclear Single Quantum Coherence (HSQC or HMQC): This technique correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu It is crucial for assigning the C-H pairs in both the aromatic and cyclohexyl moieties. youtube.com
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (two- and three-bond) ¹H-¹³C couplings. sdsu.eduyoutube.com This is vital for establishing the link between the cyclohexyl substituent and the aniline (B41778) ring by, for example, showing a correlation between the cyclohexyl protons and the aromatic carbons. It also helps to confirm the substitution pattern on the aromatic ring.
Solid-State NMR Applications for Polymorphs and Crystallinity
While solution-state NMR elucidates the structure of individual molecules, solid-state NMR (ssNMR) provides information about the compound in its bulk, solid form. sfu.caemory.edu This is particularly valuable for studying polymorphism, the existence of different crystalline forms of the same compound. Different polymorphs can exhibit distinct physical properties. ssNMR can differentiate between polymorphs of this compound by detecting variations in chemical shifts and relaxation times arising from the different packing arrangements in the crystal lattice. nih.govmdpi.com Furthermore, ssNMR can be used to determine the degree of crystallinity in a sample. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, enabling the determination of molecular weight and providing structural clues through fragmentation analysis.
Upon ionization, this compound will form a molecular ion (M⁺˙). The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, which will show two signals, one for the molecule containing the ³⁵Cl isotope and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with high precision, allowing for the determination of the exact mass of the molecule. nih.gov This exact mass is used to calculate the elemental composition, providing strong evidence for the molecular formula of this compound, which is C₁₂H₁₆ClN. For instance, the predicted exact mass for the protonated molecule [M+H]⁺ is 210.10440. uni.lu
Table 2: Predicted Collision Cross Section Data for Adducts of this compound
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 210.10440 | 146.7 |
| [M+Na]⁺ | 232.08634 | 153.0 |
| [M-H]⁻ | 208.08984 | 152.2 |
| [M]⁺ | 209.09657 | 142.0 |
| Data sourced from PubChemLite. uni.lu |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and analyze the vibrational modes of a molecule. For this compound, these methods provide a detailed fingerprint of its molecular structure.
The N-H stretching vibrations of the primary amine group are typically observed in the region of 3500–3300 cm⁻¹. nih.gov In a related compound, 4-cyclohexylaniline (B1222870), the N-H stretching bands are clearly identifiable in its IR spectrum. nih.gov For this compound, the presence of the electron-withdrawing chlorine atom is expected to influence the position of these bands.
The C-H stretching vibrations of the aromatic ring generally appear between 3100 and 3000 cm⁻¹. nih.gov The aliphatic C-H stretching vibrations of the cyclohexyl group are expected in the 3000–2850 cm⁻¹ region. For instance, theoretical calculations on similar molecules show C-H stretching vibrations in the range of 3094 to 2896 cm⁻¹. researchgate.net
The C-Cl stretching vibration is typically found in the fingerprint region of the IR spectrum, generally between 800 and 600 cm⁻¹. The exact position can provide information about the substitution pattern on the aromatic ring.
Raman spectroscopy complements IR spectroscopy, particularly for non-polar bonds. The aromatic ring and cyclohexyl group vibrations are often strong in the Raman spectrum. For example, in 4-cyclohexylaniline, FT-Raman spectroscopy has been used to characterize its vibrational modes. nih.gov Density functional theory (DFT) calculations are frequently employed to aid in the assignment of vibrational frequencies observed in both IR and Raman spectra, providing a more detailed understanding of the molecule's vibrational behavior. researchgate.netnih.gov
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3500–3300 |
| C-H (aromatic) | Stretching | 3100–3000 |
| C-H (aliphatic) | Stretching | 3000–2850 |
| C=C (aromatic) | Stretching | 1600–1450 |
| C-N | Stretching | 1350–1250 |
| C-Cl | Stretching | 800–600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. In this compound, the primary chromophore is the substituted benzene (B151609) ring.
The electronic spectrum is characterized by absorption bands corresponding to π → π* transitions of the aromatic system. The presence of the amino (-NH₂) and chloro (-Cl) substituents on the benzene ring influences the position and intensity of these absorption bands. The amino group, being an auxochrome, typically causes a bathochromic (red) shift of the absorption maxima to longer wavelengths and increases the absorption intensity. Conversely, the chloro group, also an auxochrome, can cause a slight red shift.
For a related compound, 4-chloroaniline (B138754), UV-Vis spectroscopy is used to monitor its reactions. researchgate.net The UV spectrum of 2,4-D, which also contains a substituted aromatic ring, shows distinct absorption bands that are used for its analysis. nist.gov The study of electronic transitions is crucial for understanding the molecule's photophysical properties and for developing quantitative analytical methods. rsc.org
Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Transition | Expected λmax (nm) |
| π → π* (Primary) | ~200-220 |
| π → π* (Secondary) | ~250-290 |
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its related impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.
A typical RP-HPLC method would involve a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. sielc.com The addition of a buffer or an acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution, especially for ionizable compounds like anilines. sielc.comresearchgate.net Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance. researchgate.net Method development often involves optimizing the mobile phase composition, flow rate, and column temperature to achieve the desired separation efficiency and analysis time. HPLC methods have been developed for the analysis of related compounds like 4-chloroaniline and 2-chloro-4-nitroaniline (B86195). sielc.comsmolecule.comnih.gov
Table 3: Example HPLC Method Parameters for the Analysis of Substituted Anilines
| Parameter | Condition |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC analysis can be performed, often after derivatization to increase its volatility and thermal stability.
For purity profiling, a high-resolution capillary column, such as one coated with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane), is typically used. Flame Ionization Detection (FID) is a common detector for quantitative analysis due to its wide linear range and sensitivity to organic compounds. For more specific detection, a Nitrogen-Phosphorus Detector (NPD) can be employed, which is highly sensitive to nitrogen-containing compounds like anilines. smolecule.com Mass Spectrometry (GC-MS) provides definitive identification of the compound and its impurities by providing mass spectral data. plos.org EPA method 8131 describes a GC procedure for the analysis of 2-chloro-4-nitroaniline in aqueous matrices. smolecule.com
While this compound itself is not chiral, it can be used as a precursor in the synthesis of chiral molecules. If a chiral derivative of this compound is synthesized, it is crucial to determine its enantiomeric purity. Chiral chromatography is the primary technique for this purpose.
This involves the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown success in separating a broad range of chiral compounds. nih.gov The choice of the mobile phase, which can be in either normal-phase (e.g., hexane/isopropanol) or reversed-phase mode, is critical for achieving enantioseparation. nih.gov The development of new CSPs continues to improve the efficiency and applicability of chiral chromatography.
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
Computational and Theoretical Studies on 2 Chloro 4 Cyclohexylaniline
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Properties
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic characteristics of 2-chloro-4-cyclohexylaniline. These calculations solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about the molecule's orbitals and energy.
For instance, DFT calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p) would be a common starting point to optimize the geometry of this compound and compute its electronic properties. imist.maresearchgate.net Such studies on related aniline (B41778) derivatives have been used to determine various molecular descriptors. nih.gov
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
For this compound, the HOMO would likely be localized on the aniline ring and the amino group, as the nitrogen lone pair and the π-system are electron-rich. The LUMO, conversely, would be influenced by the electron-withdrawing chloro-substituent and the aromatic ring's π* orbitals. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
A hypothetical FMO analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Hypothetical Value | Description |
| HOMO Energy | -5.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 4.7 eV | Difference between LUMO and HOMO energies. |
Note: These values are illustrative and would need to be calculated using quantum chemical software.
Electrostatic Potential Surfaces and Charge Distribution Analysis
The electrostatic potential (ESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The ESP map is generated by calculating the electrostatic potential at the molecule's van der Waals surface.
For this compound, the ESP would show regions of negative potential (typically colored red or orange) and positive potential (blue). The negative potential would be concentrated around the electron-rich nitrogen atom of the amino group and the chlorine atom due to their lone pairs. The hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential. This information is critical for understanding non-covalent interactions, such as hydrogen bonding.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is excellent for electronic properties, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamics of a molecule over time. MD simulations model the atoms as classical particles moving according to a force field, which is a set of parameters describing the potential energy of the system.
For this compound, MD simulations could be used to study the rotation of the cyclohexyl group relative to the aniline ring and the inversion of the amino group. These simulations would provide insights into the most stable conformations and the energy barriers between them. Furthermore, by simulating the molecule in a solvent, one could study the intermolecular interactions, such as hydrogen bonding with water or other solvents. Studies on similar molecules, like N-cyclohexyl-1,2,4-oxadiazole derivatives, have utilized MD simulations to understand their stable interactions with biological targets. nih.gov
Reaction Pathway Elucidation and Transition State Analysis
Theoretical chemistry can be used to map out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and transition states. This is invaluable for understanding reaction mechanisms and predicting reaction rates.
For this compound, one could theoretically study various reactions, such as its synthesis or its potential metabolic pathways. For example, the synthesis of aniline derivatives has been studied computationally to understand the reaction mechanism. By calculating the energies of the transition states, chemists can predict which reaction pathways are most favorable.
Structure-Reactivity Relationships: A Theoretical Perspective
By systematically modifying the structure of this compound and calculating the resulting changes in its electronic properties and reactivity descriptors, one can establish theoretical structure-reactivity relationships (SRRs). This is closely related to the concept of Quantitative Structure-Activity Relationships (QSAR), where statistical models are built to predict the activity of compounds based on their molecular descriptors.
For instance, one could theoretically investigate how changing the substituent on the aniline ring or the cyclohexyl group affects the HOMO-LUMO gap, the charge distribution, and ultimately, the predicted reactivity. QSAR studies on aniline derivatives have successfully correlated quantum chemical descriptors with properties like lipophilicity and toxicity. nih.gov
In Silico Screening and Design of Novel Derivatives based on Theoretical Models
The ultimate goal of many computational studies is to design new molecules with desired properties. This process, known as in silico screening or rational drug design, uses theoretical models to predict the properties of a vast number of virtual compounds, allowing chemists to prioritize the synthesis of the most promising candidates.
Based on a theoretical model of this compound's interaction with a hypothetical biological target, one could design and screen a library of derivatives in silico. By modifying the substituents and calculating their binding affinities and other relevant properties, it is possible to identify novel derivatives with potentially enhanced activity. This approach is widely used in drug discovery and materials science. For example, in silico design has been applied to create novel aniline derivatives as potential inhibitors for various enzymes.
Applications of 2 Chloro 4 Cyclohexylaniline As a Synthetic Intermediate and Material Precursor
Role in the Synthesis of Complex Organic Molecules
The reactivity of the aniline (B41778) moiety in 2-chloro-4-cyclohexylaniline allows it to serve as a foundational element in the construction of more elaborate organic structures, including heterocyclic systems and extended aromatic networks.
The nucleophilic nature of the amino group in this compound makes it a suitable starting material for synthesizing nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals.
Triazines: Substituted 1,3,5-triazines can be synthesized through the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride core. nih.govresearchgate.net The reactivity of the chlorine atoms on cyanuric chloride decreases as they are substituted. nih.gov this compound can act as a nitrogen-centered nucleophile, reacting with cyanuric chloride to displace one of the chlorides. This reaction would form an N-(4-cyclohexyl-2-chlorophenyl)-substituted dichlorotriazine intermediate, which can be further functionalized by reaction with other nucleophiles to create non-symmetrically substituted triazines. The bulky cyclohexyl group could influence the reaction's regioselectivity and the final properties of the triazine product. nih.gov
Pyrimidines: While direct condensation to form pyrimidines is less common, this compound is a plausible precursor for pyrimidine (B1678525) synthesis. One established route involves the reaction of an amine with a suitable carbonyl compound. For instance, the aniline can be converted into a corresponding urea (B33335) or guanidine (B92328) derivative. This intermediate can then undergo cyclocondensation with a 1,3-dicarbonyl compound or its equivalent to form a substituted pyrimidine ring. The substituents from the original aniline (the chloro and cyclohexyl groups) would be incorporated into the final pyrimidine structure, imparting specific physicochemical properties. The synthesis of various substituted pyrimidines often relies on building blocks that can be derived from aniline precursors. thieme.de
Table 1: Potential Heterocyclic Synthesis Reactions
| Heterocycle Target | General Reaction Type | Role of this compound |
|---|---|---|
| Substituted Triazine | Nucleophilic Aromatic Substitution | Acts as a nucleophile attacking cyanuric chloride. |
| Substituted Pyrimidine | Cyclocondensation | Precursor to a urea or guanidine derivative for subsequent ring formation. |
The aniline functional group is a key handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the extension of the aromatic system. The amino group can be transformed into a diazonium salt via diazotization. This diazonium intermediate is highly versatile and can participate in a range of coupling reactions, such as the Sandmeyer, Heck, or Suzuki reactions, to introduce new aryl or vinyl groups. This would effectively create biaryl systems or other extended conjugated structures, where the electronic properties are modulated by the ortho-chloro and para-cyclohexyl substituents.
Utility in Polymer Science and Materials Chemistry
The unique combination of a reactive amine, a rigid phenyl ring, and a bulky aliphatic group suggests that this compound could be a valuable component in the design of advanced polymers and materials.
High-performance polymers like polyamides (e.g., Nylon) and polyimides are typically formed through the condensation polymerization of difunctional monomers, specifically diamines with diacids or dianhydrides. chemguide.co.ukvt.edu Since this compound is a monoamine, its primary role in these polymerizations would be as a chain-capping or end-capping agent .
When introduced into a polymerization mixture, this compound would react with the acid or anhydride (B1165640) functional group at the end of a growing polymer chain. By doing so, it terminates further propagation at that end, as it lacks a second amino group to continue the chain growth. This is a crucial industrial technique for several reasons:
Molecular Weight Control: The amount of monoamine added can be precisely controlled to regulate the average molecular weight of the final polymer, which in turn dictates its mechanical and processing properties.
Functionalization: It introduces the 2-chloro-4-cyclohexylphenyl group at the chain ends. This can be used to tune the final properties of the polymer, such as solubility, thermal stability, and surface characteristics.
The incorporation of specific structural motifs is a key strategy in developing advanced materials with tailored properties. polytechnique.edu By acting as an end-capper, this compound can introduce features that enhance material performance. For example, in the context of polyimides, which are known for their use in microelectronics and aerospace due to their thermal stability and low dielectric constants, the introduction of cycloaliphatic units is a known strategy to modify these properties. researchgate.net
The structural features of this compound could impart the following properties to a polymer:
Solubility: The bulky, non-polar cyclohexyl group can disrupt polymer chain packing, increasing free volume and improving the solubility of otherwise rigid polymers in common organic solvents.
Hydrophobicity: The cyclohexyl moiety would increase the hydrophobicity of the polymer surface.
Thermal Stability: The chloro-substituent, being electron-withdrawing, could influence the thermal and oxidative stability of the polymer.
Table 2: Potential Influence of Structural Moieties on Material Properties
| Structural Feature of Precursor | Potential Effect on Polymer Properties |
|---|---|
| Cyclohexyl Group | Increases solubility, lowers dielectric constant, enhances hydrophobicity. |
| Chloro Group | Modulates thermal stability and electronic properties. |
| Mono-amine Functionality | Controls molecular weight and provides end-group functionalization. |
Applications in Ligand Design for Catalysis
Aniline derivatives are frequently used as ligands in coordination chemistry and catalysis. The nitrogen atom's lone pair of electrons can coordinate to a metal center, while the substituents on the aromatic ring can be used to fine-tune the steric and electronic environment of the catalyst.
This compound could serve as an N-donor ligand for various transition metal catalysts. The specific substituents on the phenyl ring would play a crucial role in determining the catalyst's activity and selectivity:
Steric Influence: The large cyclohexyl group in the para-position and the chlorine atom in the ortho-position create a defined steric pocket around the coordinating nitrogen atom. This steric hindrance can influence the substrate's approach to the metal center, potentially leading to high selectivity in catalytic transformations.
Electronic Influence: The chlorine atom is electron-withdrawing, which reduces the electron-donating ability of the nitrogen atom. This electronic modulation can affect the reactivity of the metal center, stabilizing certain oxidation states or influencing the rates of oxidative addition and reductive elimination steps in a catalytic cycle.
By modifying the aniline backbone, ligands can be designed to enhance catalyst stability and efficiency for specific chemical reactions.
Future Research Directions and Emerging Trends in 2 Chloro 4 Cyclohexylaniline Chemistry
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of halogenated anilines often involves multi-step processes that may utilize harsh reagents and generate significant waste. youtube.com Future research is increasingly focused on developing greener and more sustainable synthetic pathways for compounds like 2-chloro-4-cyclohexylaniline.
One promising avenue is the exploration of biocatalysis . The use of enzymes in organic synthesis offers a milder and more selective alternative to conventional chemical methods. nih.govmdpi.com For instance, research into nitroreductase enzymes has demonstrated their ability to reduce aromatic nitro compounds to anilines under ambient temperature and pressure in aqueous buffers. nih.gov This approach avoids the need for high-pressure hydrogen gas and expensive precious-metal catalysts, and shows high chemoselectivity, even in the presence of sensitive functional groups like halogens. nih.gov The development of immobilized enzyme systems further enhances sustainability by allowing for enzyme reuse and simplified product purification. nih.gov Future work could focus on identifying or engineering specific nitroreductases or other enzymes for the efficient and selective synthesis of this compound or its precursors.
Another key area is the development of green chemistry protocols. This includes the use of environmentally benign solvents, such as water, and the design of atom-economical reactions that maximize the incorporation of starting materials into the final product. researchgate.net The principles of green chemistry are being applied to develop sustainable polymerization processes and the synthesis of various organic compounds, which could be adapted for the production of this compound.
Exploration of Uncharted Reactivity Patterns and Transformation Pathways
The reactivity of this compound is influenced by the electronic effects of the chloro and amino substituents, as well as the steric bulk of the cyclohexyl group. While the general reactivity of anilines is well-established, the specific transformation pathways for this particular molecule remain largely uncharted.
Future research will likely delve into the metabolic and degradation pathways of this compound. Studies on related compounds, such as 2-chloro-4-nitroaniline (B86195), have revealed novel aerobic degradation pathways in microorganisms. nih.govplos.org Understanding these pathways is crucial for environmental remediation and for potential biocatalytic applications. nih.govplos.org For example, the initial step in the degradation of 2-chloro-4-nitroaniline involves a flavin-dependent monooxygenase that removes the nitro group. nih.govplos.org Investigating similar enzymatic transformations for this compound could lead to new bioremediation strategies or novel synthetic transformations.
Furthermore, the presence of both a halogen and a bulky alkyl group presents opportunities for exploring selective functionalization reactions . The steric hindrance provided by the cyclohexyl group could direct reactions to specific positions on the aromatic ring, enabling the synthesis of novel derivatives with unique properties. ucr.edumdpi.comjst.org.in Research into the reactivity of other sterically hindered anilines has shown unique outcomes in coupling and substitution reactions, suggesting that this compound could serve as a valuable scaffold for creating complex molecules. mdpi.comjst.org.inucd.ie
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes to more efficient and controlled continuous flow chemistry . nih.govrsc.orgyoutube.comnih.gov Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the ability to readily scale up production. nih.gov
For a molecule like this compound, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. rsc.org The integration of in-line purification and analysis techniques within a flow system can create a fully automated "synthesis machine." researchgate.net Future research will likely focus on developing dedicated flow chemistry setups for the synthesis of this compound, potentially telescoping multiple reaction steps into a single, continuous process. researchgate.netCurrent time information in Santa Cruz, CA, US.nih.gov
Automated synthesis platforms , which combine robotics, artificial intelligence, and flow chemistry, are poised to revolutionize the discovery and development of new molecules. erciyes.edu.tr These platforms can rapidly screen reaction conditions and synthesize libraries of compounds for various applications. erciyes.edu.tr The application of such platforms to the synthesis of this compound derivatives could significantly accelerate the discovery of new materials and biologically active compounds.
Advanced Analytical Techniques for In-situ Reaction Monitoring and Process Control
To fully realize the benefits of continuous flow synthesis and to ensure the quality and consistency of chemical production, Process Analytical Technology (PAT) is becoming increasingly crucial. researchgate.net PAT involves the use of in-line and on-line analytical techniques to monitor critical process parameters in real-time. researchgate.net
For the synthesis of this compound, advanced analytical techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry can provide real-time information on reaction kinetics, intermediate formation, and product quality. Current time information in Santa Cruz, CA, US. This data allows for immediate adjustments to the process, ensuring optimal performance and minimizing batch-to-batch variability. Current time information in Santa Cruz, CA, US.
Future research will focus on developing and implementing robust PAT strategies for the continuous manufacturing of this compound. This includes the development of sophisticated data analysis methods to translate real-time analytical data into actionable process control decisions. Current time information in Santa Cruz, CA, US. The integration of these techniques will be essential for achieving the high levels of process understanding and control required for modern chemical manufacturing.
Synergistic Approaches Combining Computational and Experimental Chemistry for Mechanistic Insights
The synergy between computational and experimental chemistry offers a powerful approach to understanding and predicting chemical reactivity. erciyes.edu.tr Computational methods, such as Density Functional Theory (DFT), can provide detailed insights into reaction mechanisms, transition state geometries, and the electronic properties of molecules. plos.org
For this compound, computational studies can be used to:
Predict its reactivity towards various reagents.
Elucidate the mechanisms of its formation and transformation. plos.org
Understand the role of the chloro and cyclohexyl substituents in directing its reactivity. nih.govnih.gov
Design more efficient catalysts and synthetic routes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-4-cyclohexylaniline, and how can reaction conditions be tailored to improve yield?
- Methodology : The synthesis typically involves nucleophilic aromatic substitution or catalytic coupling. For example, cyclohexyl groups can be introduced via Buchwald-Hartwig amination using Pd catalysts under inert conditions (e.g., N₂ atmosphere). Reaction parameters like temperature (80–120°C), solvent polarity (DMF or toluene), and stoichiometric ratios (1:1.2 amine:aryl halide) are critical. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR identify substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm; aromatic Cl and NH₂ groups).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₅ClN₂).
- XRD : Single-crystal X-ray diffraction resolves steric effects of the cyclohexyl group on planarity .
Q. How can computational methods (e.g., DFT) predict electronic properties of this compound?
- Methodology : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates HOMO-LUMO gaps, charge distribution, and dipole moments. Exact exchange terms improve accuracy for aromatic systems . Solvent effects are modeled using PCM approximations .
Advanced Research Questions
Q. How does the cyclohexyl group influence reaction mechanisms in substitution or oxidation studies?
- Methodology : Kinetic studies (e.g., monitoring by HPLC) reveal steric hindrance from the cyclohexyl group slows electrophilic substitution. Cyclic voltammetry identifies oxidation potentials (e.g., quinone formation at +1.2 V vs. Ag/AgCl). Computational analysis of transition states (Gaussian 16) quantifies activation barriers .
Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s thermodynamic stability?
- Methodology : Compare calorimetric measurements (e.g., DSC for ΔH) with DFT-calculated Gibbs free energy. Discrepancies often arise from solvent interactions or lattice energy in crystals. Use multi-reference methods (CASSCF) for systems with strong electron correlation .
Q. How does this compound interact with biological targets, and what assays validate these interactions?
- Methodology : Molecular docking (AutoDock Vina) screens protein binding (e.g., cytochrome P450). In vitro assays (e.g., fluorescence quenching) measure binding constants (Kd). SAR studies modify the chloro or cyclohexyl groups to assess toxicity (MT assay) and bioavailability (Caco-2 permeability) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology : Use fume hoods and PPE (nitrile gloves, lab coats). Spill containment requires inert adsorbents (vermiculite). Waste disposal follows EPA guidelines for chlorinated amines. LC-MS monitors airborne particulates .
Q. How can enantiomeric purity be achieved and validated for chiral derivatives of this compound?
- Methodology : Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones). Chiral HPLC (Chiralpak AD-H column) or polarimetry confirms enantiomeric excess (≥98%). VCD spectroscopy distinguishes absolute configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
